5-Aminothiazole-2-thiol

Vue d'ensemble

Description

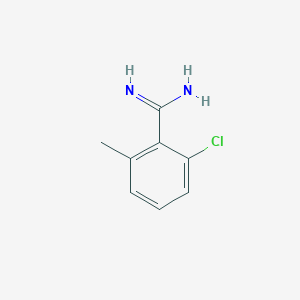

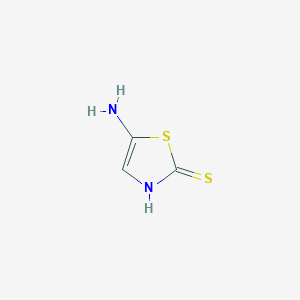

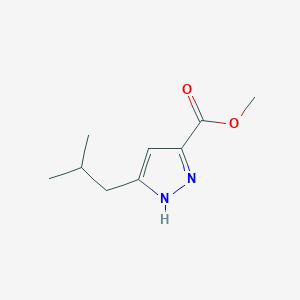

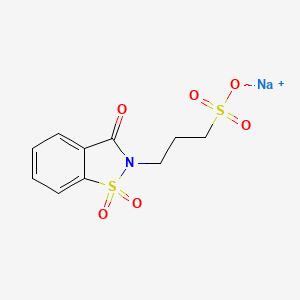

5-Aminothiazole-2-thiol is a heterocyclic compound with the molecular formula C3H4N2S2 . It has an average mass of 132.207 Da and a mono-isotopic mass of 131.981583 Da . This compound is also known as 2-Mercapto-5-aminobenzothiazole.

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives has been documented in various studies . For instance, a new series of 2-aminothiazole derivatives was designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . The synthesis process involved the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine .

Molecular Structure Analysis

The molecular structure of 5-Aminothiazole-2-thiol consists of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . This structure is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Chemical Reactions Analysis

The chemical reactions involving 2-aminothiazole derivatives have been studied extensively, particularly in the context of medicinal chemistry and drug discovery . For example, different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Aminothiazole-2-thiol include a density of 1.5±0.1 g/cm3, a boiling point of 300.2±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 54.0±3.0 kJ/mol and a flash point of 135.4±20.4 °C .

Applications De Recherche Scientifique

Anticancer Activity

2-Aminothiazoles, a class of compounds to which 5-Aminothiazole-2-thiol belongs, have been found to exhibit anticancer activity . For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed good anti-proliferative effects on human K563 leukemia cells .

Antioxidant Activity

2-Aminothiazoles have also been associated with antioxidant activity . In a study, compounds 7 and 9 displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .

Antimicrobial Activity

These compounds have been found to have antimicrobial properties . Among the synthesized compounds, compound 11 showed good activities towards Gram-negative E. coli (14.40 ± 0.04), and Gram-positive S. aureus (15.00 ± 0.01 mm), respectively, at 200 μg/mL compared to amoxicillin (18.00 ± 0.01 mm and 17.00 ± 0.04) .

Anti-inflammatory Activity

2-Aminothiazoles have been reported to act as anti-inflammatory agents . The literature reports many synthetic pathways of these 2-aminothiazoles associated with anti-inflammatory activities .

Antiviral Activity

Literature survey documented that 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral activity .

Antidiabetic Activity

2-Aminothiazole derivatives have also been found to have antidiabetic properties .

Antihypertensive Activity

These compounds have been associated with antihypertensive activity .

Antileishmanial Activity

2-Aminothiazole derivatives have been found to have antileishmanial activity .

Mécanisme D'action

Target of Action

5-Aminothiazole-2-thiol, like other 2-aminothiazole derivatives, has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It has also been found to act as a regulator of phosphodiesterase type 5 (PDE5) and as an inhibitor of COX-1/COX-2 .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it has been found to have a complete inhibitory effect on PDE5 . This interaction results in the enhancement of the expression of nitric oxide synthases and in the accumulation of cGMP, in addition to activating protein kinase G (PKG), which plays an important role in the development of several neurodiseases .

Biochemical Pathways

The compound affects various biochemical pathways. Its anticancer activity is linked to its ability to inhibit the growth of various cancerous cell lines . Its role as a PDE5 regulator and COX-1/COX-2 inhibitor suggests its involvement in the regulation of cyclic guanosine monophosphate (cGMP) and prostaglandin synthesis pathways .

Result of Action

The result of the compound’s action is the inhibition of the growth of various cancerous cell lines , and the regulation of PDE5 and inhibition of COX-1/COX-2 . These actions suggest a potential therapeutic role of these derivatives in conditions such as cancer and neuroinflammatory and neurodegenerative diseases .

Safety and Hazards

Propriétés

IUPAC Name |

5-amino-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S2/c4-2-1-5-3(6)7-2/h1H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFCSYHXNOKHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403316 | |

| Record name | 5-Amino-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminothiazole-2-thiol | |

CAS RN |

6294-51-5 | |

| Record name | 6294-51-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride](/img/structure/B1608482.png)

![5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1608497.png)